molecular formula C9H6Cl2O B1592161 6,7-Dichloro-2,3-dihydro-1H-inden-1-one CAS No. 68755-30-6

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1592161
CAS RN: 68755-30-6
M. Wt: 201.05 g/mol
InChI Key: UKDWMOMUOSRZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-Dichloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Cl2O . It is used in laboratory chemicals .

Scientific Research Applications

  • Indane-1,3-Dione

    • Scientific Field : Organic Chemistry, Biosensing, Bioactivity, Bioimaging, Electronics, Photopolymerization .
    • Application Summary : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
    • Methods of Application : The review presents an overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .
    • Results or Outcomes : The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .
  • 2,3-Dihydro-1H-inden-1-one Derivatives

    • Scientific Field : Organic Chemistry, Antimicrobial Studies .
    • Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
    • Methods of Application : The synthesis was carried out by grinding, stirring, and ultrasound irradiation methods .
    • Results or Outcomes : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
  • Halo-Aryl and Heterocyclic Tagged 2,3-dihydro-1H-inden-1-one Candidates

    • Scientific Field : Organic Chemistry, Antimicrobial Studies .
    • Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . These compounds were labeled with halo-aryl and heterocyclic tags .
    • Methods of Application : The synthesis was carried out by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
    • Results or Outcomes : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
  • DCPIB

    • Scientific Field : Biochemistry .
    • Application Summary : DCPIB is a reversible and highly selective volume-regulated anion channel (VRAC or VSOAC) blocker .
    • Methods of Application : DCPIB is used to block VRAC or VSOAC channels in various experimental setups .
    • Results or Outcomes : DCPIB has been shown to inhibit hypotonic solution-induced Cl current or ICl,swell at 4.1/10 μM in calf pulmonary artery endothelial (CPAE) cells vs. 4.1% inhibition of Ca 2+ -activated ICl,Ca or CaCC at 10 μM .
  • Halo-Aryl and Heterocyclic Tagged 2,3-dihydro-1H-inden-1-one Candidates

    • Scientific Field : Organic Chemistry, Antimicrobial Studies .
    • Application Summary : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . These compounds were labeled with halo-aryl and heterocyclic tags .
    • Methods of Application : The synthesis was carried out by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
    • Results or Outcomes : The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
  • 1, 3-Diazole Derivatives

    • Scientific Field : Organic Chemistry, Pharmacology .
    • Application Summary : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods of Application : The synthesis of these compounds involves various chemical reactions .
    • Results or Outcomes : The synthesized compounds have been tested for their various biological activities and have shown promising results .

Safety And Hazards

The safety data sheet for a related compound, “1H-Inden-1-one, 2,3-dihydro-”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, and precautions should be taken to avoid ingestion and inhalation .

properties

IUPAC Name

6,7-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDWMOMUOSRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621203
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2,3-dihydro-1H-inden-1-one

CAS RN

68755-30-6
Record name 6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (5.73 mL, ˜79 mmol) and 2,3-dichloro-benzoic acid (commercially available from Aldrich) (10.0 g, 52.4 mmol) in benzene was heated to reflux until no more gas evolution was observed. After cooling to rt the mixture was concentrated. The concentrate was diluted with dichloroethane and added to AlCl3 (7.0 g, ˜53 mmol) in dichloroethane at 10–20° C. Ethylene was bubbled through the mixture for 4 h. The mixture was stirred overnight and quenched with 4 N HCl. The resulting layers were separated and the aqueous layer was extracted with Et2O (3×250 mL). The combined organic extracts were washed with H2O (3×150 mL), saturated NaHCO3 (3×150 mL), brine (1×150 mL), dried over MgSO4 and concentrated. The concentrate was added to a slurry of AlCl3 (9.0 g) and NaCl (2.4 g) at 130° C. The resulting mixture was stirred at 180° C. for 2 hours after which it was cooled to room temperature and quenched with ice followed by concentrated HCl. The mixture was extracted with CH2Cl2 (3×500 mL) and the combined organic extracts were concentrated and purified by column chromatography using 20% EtOAc:hexane eluant to give 6.8 g (80%) of 6,7-dichloro-1-indanone. Use of 6,7-dichloro-indan-1-one in Method NINETEEN produced 4-(4,5-dichloro-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 153).
Quantity
5.73 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
6,7-Dichloro-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
Reactant of Route 6
6,7-Dichloro-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.